Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate
Description
Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate (CAS: 2187434-95-1) is a fluorinated pyridine derivative with the molecular formula C₁₀H₁₃FN₂O₂ and a molecular weight of 212.23 g/mol . Its structure features:
- A pyridine ring substituted with: A fluoro group at position 4. An isopropylamino group at position 2. A methyl carboxylate at position 3.
This compound is utilized in pharmaceutical and agrochemical research, particularly in the synthesis of bioactive molecules. Its commercial availability (e.g., from Aaron Chemicals LLC and Combi-Blocks) at 95–98% purity underscores its relevance in industrial applications .
Properties
IUPAC Name |
methyl 6-fluoro-4-(propan-2-ylamino)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O2/c1-6(2)13-8-4-9(11)12-5-7(8)10(14)15-3/h4-6H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXPURDSNYGELHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC(=NC=C1C(=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthesis Strategies for Fluorinated Pyridines
Fluorinated pyridines are challenging to synthesize due to the electron-rich nature of pyridine rings, which makes nucleophilic fluorination difficult. However, several strategies have been developed:
Nucleophilic Aromatic Substitution (S$$_N$$Ar): This method involves replacing a leaving group on the pyridine ring with a fluoride ion. The nitro group is a good leaving group, especially when the pyridine ring is electron-poor due to the presence of other substituents like carboxylates.
Halogen Substitution on Pyridine N-Oxides: This method involves converting pyridines to their N-oxides, which can be more reactive towards fluorination. The N-oxide is then reduced to yield the fluorinated pyridine.
Proposed Preparation Methods for Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate
Given the lack of direct literature on the specific compound, we can propose a synthesis pathway based on related compounds:
Starting Material Preparation:
- Begin with methyl 6-nitro-4-(isopropylamino)pyridine-3-carboxylate. This compound can be synthesized by nitration of methyl 4-(isopropylamino)pyridine-3-carboxylate.
Reaction Conditions and Yield Expectations
| Reaction Step | Conditions | Expected Yield |
|---|---|---|
| Nitration | HNO$$3$$/H$$2$$SO$$_4$$, 0°C to room temperature | 70-90% |
| Fluorination via S$$_N$$Ar | CsF, DMSO, 120°C, 1.5 hours | 30-50% |
| N-Oxide Formation | m-CPBA, CH$$2$$Cl$$2$$, room temperature | 80-95% |
| Fluorination of N-Oxide | [18F]TBAF, DMSO, room temperature | 10-20% (radiofluorination yield) |
Biological Activity
Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate (chemical formula: C₁₀H₁₃FN₂O₂; molecular weight: 212.22 g/mol) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor in various enzymatic and receptor-mediated pathways. This article synthesizes findings from diverse sources to elucidate the biological activity of this compound, including its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound features a pyridine ring substituted with a fluorine atom, an isopropylamino group, and a carboxylate ester. This unique configuration may contribute to its biological activity by influencing its interaction with biological targets.
Research indicates that this compound may function as an inhibitor of specific enzymes and receptors:
- HIV-1 Integrase Inhibition : This compound has been studied as a potential inhibitor of HIV-1 integrase, an essential enzyme for viral replication. The structure-activity relationship (SAR) analysis suggests that substituents at various positions on the pyridine ring can significantly affect the inhibitory potency against HIV-1 integrase. For instance, compounds with isopropyl substitutions demonstrated enhanced activity compared to those with simpler alkyl groups .
- Antiviral Activity : In vitro studies have shown that derivatives of this compound exhibit antiviral properties against HIV-1, with some demonstrating IC50 values in the low micromolar range. The presence of the fluorine atom appears to enhance the binding affinity to the integrase enzyme, contributing to its inhibitory action .
Table 1: Summary of Biological Activity Studies
Case Study: Antiviral Efficacy
In one study, this compound was evaluated alongside other pyridine derivatives for their ability to inhibit HIV-1 integrase. The results indicated that modifications at the 4-position significantly influenced antiviral potency, with isopropyl and fluorine substitutions enhancing efficacy .
Toxicological Profile
While the compound shows promising biological activity, its safety profile remains a critical consideration. Preliminary toxicity studies suggest that while it exhibits some cytotoxicity against cancer cell lines, it maintains acceptable viability in normal cell lines at therapeutic concentrations. Further studies are required to fully establish its safety and tolerability in vivo.
Scientific Research Applications
Medicinal Chemistry
Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate is primarily recognized for its role as a precursor in the synthesis of various pharmaceutical agents. Its structural features make it suitable for modifications that can lead to compounds with enhanced biological activities.
Table 1: Structural Modifications and Their Biological Activities
| Compound | Modification | Activity |
|---|---|---|
| A | Methyl group at position 3 | Increased anti-HIV activity |
| B | Fluorine substitution | Enhanced selectivity for target enzymes |
| C | Isopropylamino group | Improved binding affinity to receptors |
Synthesis of Antiviral Agents
Recent studies have highlighted the compound's utility in synthesizing inhibitors targeting HIV-1 integrase and protease. The presence of the pyridine ring is crucial for the biological activity of these inhibitors. For instance, derivatives synthesized from this compound demonstrated significant inhibitory effects against HIV-1 integrase at submicromolar concentrations, indicating its potential as a lead compound in antiviral drug development .
Cancer Treatment
The selective inhibition of ataxia telangiectasia mutated (ATM) kinase by derivatives of this compound has been explored in cancer therapy. ATM kinase plays a critical role in DNA damage response pathways. Compounds derived from this base structure have shown promise as selective modulators for cancer treatment, minimizing off-target effects typically associated with broader kinase inhibitors .
Case Study: ATM Kinase Inhibition
- Objective : To evaluate the efficacy of this compound derivatives in inhibiting ATM kinase.
- Results : The derivatives exhibited potent ATM kinase inhibitory activity with IC50 values significantly lower than those of traditional chemotherapeutics, suggesting a targeted approach to cancer treatment.
Development of Diagnostic Agents
The compound is also being investigated for its potential use in imaging techniques, particularly in positron emission tomography (PET). The incorporation of fluorine isotopes into the structure allows for enhanced imaging capabilities, providing insights into metabolic processes and disease states in vivo .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table highlights key structural analogues and their differences:
Key Structural and Functional Differences
Substituent Effects on Lipophilicity and Solubility The isopropylamino group in the target compound increases steric bulk and lipophilicity compared to the methylamino analogue (C₈H₉FN₂O₂). This may enhance membrane permeability but reduce aqueous solubility . Fluorine at position 6 (vs.
Impact of Substituent Position on Bioactivity Evidence from studies on methyl-substituted aminoazo dyes (e.g., 4-dimethylaminoazobenzene derivatives) suggests that substituent position strongly affects carcinogenicity and protein-binding kinetics . For pyridine derivatives, analogous trends may apply:
- Bulkier groups (e.g., isopropyl) at position 4 could hinder metabolic degradation, prolonging half-life.
- Methoxy groups at position 2 or 6 (as in nicotinate derivatives) may modulate electronic interactions with target enzymes .
Synthetic and Industrial Relevance
- The target compound’s purity (95%) and commercial availability make it preferable for large-scale applications compared to less accessible analogues like Methyl 5-fluoro-2-methoxypyridine-3-carboxylate .
Q & A
Q. What are the recommended synthetic routes for Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate, and how do reaction conditions influence yield?
The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 6-fluoro-4-chloropyridine-3-carboxylate with isopropylamine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C for 12–24 hours) . Purification via silica gel chromatography or recrystallization is critical to isolate the product, with yields typically ranging from 50–70% depending on stoichiometric ratios and solvent choice. Lower yields (<40%) may result from incomplete substitution or side reactions like ester hydrolysis.
Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?
Key characterization techniques include:
- ¹H/¹³C NMR : Signals for the isopropyl group (δ ~1.2 ppm for CH₃, δ ~3.8 ppm for CH) and ester methyl (δ ~3.9 ppm) confirm substitution patterns .
- LC-MS : A molecular ion peak at m/z 242.1 [M+H]⁺ validates the molecular formula (C₁₁H₁₄FN₂O₂) .
- IR Spectroscopy : Absorbance at ~1700 cm⁻¹ (C=O ester) and ~1250 cm⁻¹ (C-F) further corroborate the structure .
Q. What are the solubility and stability profiles of this compound under common laboratory conditions?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., DCM). Stability tests indicate decomposition under strong acidic/basic conditions (pH <3 or >11) or prolonged exposure to light. Storage at –20°C in inert atmospheres (argon) is recommended .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis of this compound?
Density Functional Theory (DFT) calculations can predict transition states and energy barriers for the substitution reaction. For example, modeling the nucleophilic attack of isopropylamine on 6-fluoro-4-chloropyridine-3-carboxylate reveals steric hindrance at the 4-position, guiding solvent selection (e.g., DMF enhances nucleophilicity) or catalyst design (e.g., phase-transfer catalysts) to improve yields .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies in IC₅₀ values (e.g., kinase inhibition vs. cytotoxicity) may arise from assay conditions (e.g., pH, co-solvents) or impurity profiles. Researchers should:
Q. How does the fluorine substituent influence the compound’s reactivity and bioactivity?
The 6-fluoro group enhances electron-withdrawing effects, increasing the electrophilicity of the pyridine ring and facilitating nucleophilic substitution. In bioactivity studies, fluorine improves metabolic stability and membrane permeability, as observed in analogues with similar fluorinated pyridine scaffolds .
Methodological Challenges and Solutions
Q. How to address low crystallinity in X-ray diffraction studies of this compound?
Crystallization challenges often stem from the flexible isopropylamino group. Solutions include:
Q. What analytical techniques differentiate between regioisomers during synthesis?
Regioisomeric impurities (e.g., 5-fluoro vs. 6-fluoro) can be distinguished via:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
